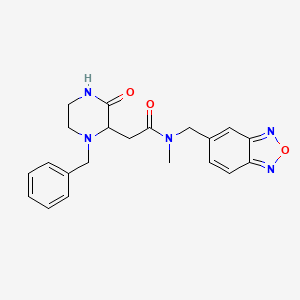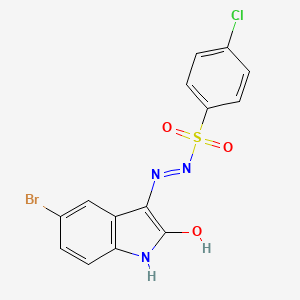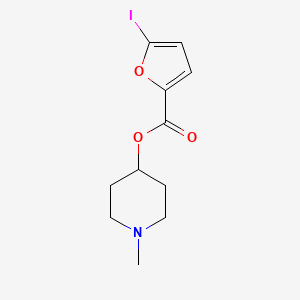![molecular formula C22H21N5O B6134867 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6134867.png)
5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone, also known as BMN-673, is a potent inhibitor of poly ADP-ribose polymerase (PARP) enzyme. It is a small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用机制
5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone is a potent inhibitor of PARP enzyme, which plays a crucial role in DNA repair. PARP inhibitors work by blocking the activity of PARP enzyme, which prevents the repair of DNA damage. In cancer cells, the inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Normal cells can still repair DNA damage through other pathways, which makes PARP inhibitors selective for cancer cells.
Biochemical and Physiological Effects:
5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of PARP by 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone leads to the accumulation of DNA damage, which triggers various cell death pathways, including apoptosis and necrosis. 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has also been shown to enhance the anti-tumor activity of other chemotherapy agents, such as temozolomide and cisplatin.
实验室实验的优点和局限性
5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown promising results in preclinical studies, which makes it a potential candidate for further clinical development. However, there are also some limitations to using 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments. Its potency and selectivity for PARP enzyme may vary depending on the cancer cell line and experimental conditions. It is also important to consider the potential toxicity and side effects of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments.
未来方向
There are several future directions for the research and development of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone. One direction is to further investigate its effectiveness in combination with other chemotherapy agents. Another direction is to explore its potential use in other types of cancer, such as lung and colorectal cancer. It is also important to continue studying the mechanism of action of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone and its effects on normal cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone in humans.
合成方法
The synthesis of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4,8-dimethyl-2-quinazolinamine with 6-methyl-2,4-dioxo-5-(phenylmethyl)-1,2,3,4-tetrahydropyrimidine-1-acetic acid, which results in the formation of 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone. The final product is purified by column chromatography, and its purity is confirmed by analytical techniques such as HPLC and NMR.
科学研究应用
5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, prostate, and pancreatic cancer. 5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone has been shown to be effective in killing cancer cells by inhibiting the PARP enzyme, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
属性
IUPAC Name |
5-benzyl-2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-13-8-7-11-17-14(2)23-21(25-19(13)17)27-22-24-15(3)18(20(28)26-22)12-16-9-5-4-6-10-16/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUAMIOKMBJUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(2E)-4-methyl-2-pentenoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6134785.png)
![methyl 5,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B6134788.png)

![2-methyl-N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6134791.png)
![4-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-1-piperazinecarbaldehyde](/img/structure/B6134797.png)
![7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134803.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B6134806.png)
![ethyl 5-chloro-5'-[(4-nitrobenzoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B6134815.png)
![1-(4-ethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B6134820.png)
![3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6134822.png)

![2-hydroxy-N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6134852.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6134904.png)